![molecular formula C16H14F3NO3 B270970 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as TFP9, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TFP9 is a non-peptide molecule that has been shown to have a high affinity for the neurotensin receptor 1 (NTSR1), which is a G protein-coupled receptor that is involved in a variety of physiological processes.
Mechanism of Action
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide acts as a selective antagonist of the NTSR1 receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. This mechanism of action has been shown to have a variety of effects on the body, including reducing pain and anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been shown to have a variety of biochemical and physiological effects on the body, including reducing pain and anxiety, and potentially reducing addiction-related behaviors. The compound has also been shown to have an effect on the release of neurotransmitters, which are chemical messengers that are involved in a variety of physiological processes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in lab experiments is that it is a non-peptide molecule, which means that it can be synthesized in large quantities and is more stable than peptide-based compounds. However, one limitation of using 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is that it has a high affinity for the NTSR1 receptor, which means that it may have off-target effects on other receptors in the body.
Future Directions
There are several potential future directions for research on 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, including:
1. Investigating the potential therapeutic applications of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in the treatment of pain, anxiety, and addiction.
2. Studying the effects of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide on other physiological processes, including inflammation and immune function.
3. Developing new compounds that are based on the structure of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, in order to improve its selectivity and efficacy.
4. Investigating the potential use of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide in combination with other drugs or therapies, in order to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the preparation of the starting materials and the coupling of the various functional groups. The most commonly used method for synthesizing 5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves the use of solid-phase peptide synthesis, which allows for the efficient production of large quantities of the compound.
Scientific Research Applications
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the NTSR1 receptor, which is involved in a variety of physiological processes, including pain, anxiety, and addiction.
properties
Product Name |
5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide |
|---|---|
Molecular Formula |
C16H14F3NO3 |
Molecular Weight |
325.28 g/mol |
IUPAC Name |
[2-(4-ethoxycarbonylanilino)-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H14F3NO3/c17-16(18,19)8-2-1-3-9(6-8)20-14(21)12-7-4-10-11(5-7)23-15(22)13(10)12/h1-3,6-7,10-13H,4-5H2,(H,20,21) |
InChI Key |
GZIYDTRUFINXAO-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O3 |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




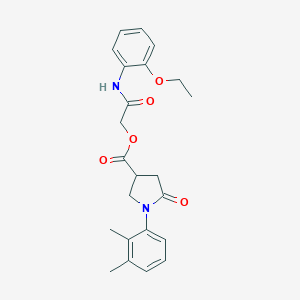
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)
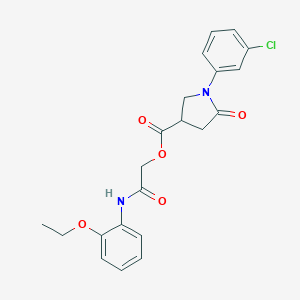
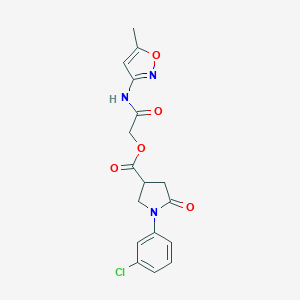
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
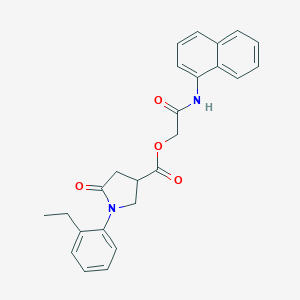


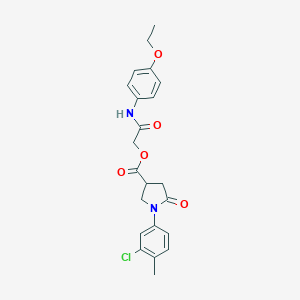
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)